molecular formula C21H18N2O5 B3740745 2-cyclohexyl-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione

2-cyclohexyl-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B3740745
M. Wt: 378.4 g/mol
InChI Key: KCRABKSEFJKVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclohexyl-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione, also known as CNB-001, is a compound that has gained attention for its potential therapeutic applications.

Scientific Research Applications

2-cyclohexyl-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to have neuroprotective effects and can improve cognitive function in animal models. 2-cyclohexyl-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione has also been studied for its potential anti-inflammatory and anti-cancer properties.

Mechanism of Action

2-cyclohexyl-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione works by targeting multiple pathways involved in neuroprotection. It can reduce oxidative stress, inflammation, and apoptosis, all of which contribute to neurodegeneration. 2-cyclohexyl-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione also has the ability to modulate the activity of various enzymes and receptors involved in neuronal signaling.
Biochemical and Physiological Effects:
Studies have shown that 2-cyclohexyl-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione can improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models. It has also been shown to have anti-cancer properties and can inhibit the growth of cancer cells. 2-cyclohexyl-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione is well-tolerated and has a good safety profile.

Advantages and Limitations for Lab Experiments

2-cyclohexyl-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione is a promising compound for preclinical studies due to its neuroprotective and anti-inflammatory properties. However, there are limitations to its use in lab experiments. 2-cyclohexyl-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione is relatively expensive to synthesize, and its low solubility in water can make it difficult to administer in vivo. Additionally, more research is needed to fully understand its pharmacokinetics and toxicity.

Future Directions

There are several future directions for research on 2-cyclohexyl-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent. Further research is needed to fully understand the mechanisms of action of 2-cyclohexyl-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione and to optimize its pharmacokinetics and toxicity. Additionally, more studies are needed to explore its potential therapeutic applications in other disease states.
In conclusion, 2-cyclohexyl-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione is a promising compound that has gained attention for its potential therapeutic applications in various neurological disorders and cancer. Its neuroprotective and anti-inflammatory properties make it a promising candidate for preclinical studies. However, more research is needed to fully understand its mechanisms of action and to optimize its pharmacokinetics and toxicity.

properties

IUPAC Name

2-cyclohexyl-5-(3-nitrobenzoyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c24-19(13-5-4-8-16(11-13)23(27)28)14-9-10-17-18(12-14)21(26)22(20(17)25)15-6-2-1-3-7-15/h4-5,8-12,15H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRABKSEFJKVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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